Triiron dodecacarbonyl

Description

Propriétés

IUPAC Name |

carbon monoxide;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Fe/c12*1-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYRMDDXFDINCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Fe3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17685-52-8 | |

| Record name | Dodecacarbonyl iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triiron Dodecacarbonyl from Iron Pentacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a critical organoiron cluster compound that serves as a more reactive source of iron(0) than its precursor, iron pentacarbonyl (Fe(CO)₅).[1] Its utility spans from catalysis in organic synthesis to a precursor for novel iron-containing nanomaterials. This guide provides a comprehensive overview of the primary synthetic routes from iron pentacarbonyl, focusing on the most efficient and widely adopted base-mediated method. Detailed experimental protocols, quantitative data, reaction pathways, and safety considerations are presented to equip researchers with the necessary information for its successful preparation and handling.

Introduction

This compound is a dark green, crystalline solid that is soluble in nonpolar organic solvents and sublimes under vacuum.[1] Historically, its structure proved challenging to elucidate due to the disorder of carbonyl ligands in its crystals.[2] It is now understood to consist of a triangle of iron atoms with ten terminal and two bridging carbonyl ligands, resulting in C₂ᵥ point group symmetry.[1] In solution, the molecule is fluxional, rendering all twelve carbonyl groups equivalent on the ¹³C NMR timescale.[1] This document details the conversion of the highly toxic and volatile liquid, iron pentacarbonyl, into the more manageable solid cluster, Fe₃(CO)₁₂.

Synthetic Methodologies

While several methods exist for the synthesis of Fe₃(CO)₁₂, the most common and reliable starting point is iron pentacarbonyl.

Thermolysis of Iron Pentacarbonyl

The direct thermal decomposition of iron pentacarbonyl can occasionally yield this compound.[1][2][3] This method, however, is often low-yielding and less controlled.

Reaction: 3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO[1]

Base-Mediated Synthesis from Iron Pentacarbonyl

The most efficient and standard laboratory preparation involves a two-step process: the reaction of iron pentacarbonyl with a base to form an intermediate hydrido cluster, followed by acidification to yield the final product.[1][2] This method avoids the high temperatures of thermolysis and provides a more controlled reaction pathway.

Step 1: Formation of the Hydrido Cluster Anion Iron pentacarbonyl reacts with an aqueous solution of a base, such as triethylamine (B128534), to form the triethylammonium (B8662869) salt of the [HFe₃(CO)₁₁]⁻ anion.[1][2] This intermediate is a characteristic red-violet species.[3]

Reaction: 3 Fe(CO)₅ + (C₂H₅)₃N + 2 H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + H₂ + 2 CO + 2 CO₂[1]

Step 2: Oxidation of the Hydrido Cluster The isolated intermediate salt is then treated with an acid in the presence of air to oxidize the cluster and produce this compound.[1]

Reaction: 12 [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 18 HCl → 11 Fe₃(CO)₁₂ + 15 H₂ + 3 FeCl₂ + 12 [(C₂H₅)₃NH]Cl[1]

Experimental Protocols

The following protocols are based on the established base-mediated synthesis method. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Step 1: Preparation of Undecacarbonylhydridotriiron(1-) Anion, [HFe₃(CO)₁₁]⁻

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is required. The outlet of the condenser should be connected to a bubbler to monitor gas evolution.

-

Reagents:

-

Iron Pentacarbonyl, Fe(CO)₅ (Highly Toxic)

-

Triethylamine, (C₂H₅)₃N

-

Deionized Water, H₂O

-

Methanol (for cooling bath)

-

Dry Ice (for cooling bath)

-

-

Procedure: a. In the reaction flask, prepare a solution of 15 mL of triethylamine and 3 mL of water. b. Cool the solution to approximately -20°C using a dry ice/methanol bath. c. While stirring vigorously, add 10 mL (14.8 g) of iron pentacarbonyl to the cooled solution. d. Remove the cooling bath and allow the mixture to warm to room temperature. Stirring should be continued. e. Gently warm the reaction mixture to 40-50°C. Vigorous gas evolution (H₂ and CO) will occur. Caution: This step must be performed in a well-ventilated fume hood. f. Continue stirring at this temperature for approximately one hour, or until gas evolution ceases. The solution will turn a deep reddish-brown, indicating the formation of the [(C₂H₅)₃NH][HFe₃(CO)₁₁] salt. g. Cool the solution to 0°C to precipitate the product salt. The salt can be collected by filtration under nitrogen, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound, Fe₃(CO)₁₂

-

Apparatus: A large beaker or flask, and standard filtration equipment.

-

Reagents:

-

[(C₂H₅)₃NH][HFe₃(CO)₁₁] (from Step 1)

-

Concentrated Hydrochloric Acid, HCl (Corrosive)

-

Pentane (B18724) or Hexane (B92381) (Flammable)

-

Deionized Water

-

-

Procedure: a. Dissolve the crude [(C₂H₅)₃NH][HFe₃(CO)₁₁] salt from the previous step in a minimal amount of water. b. Cool the solution in an ice bath. c. Slowly and with stirring, add an excess of cold, concentrated hydrochloric acid. d. A dark green precipitate of Fe₃(CO)₁₂ will form immediately. e. Collect the crude product by filtration. f. Wash the solid thoroughly with water, then with small portions of cold pentane or hexane to remove any residual Fe(CO)₅. g. The product is purified by sublimation under vacuum or by crystallization from a hexane/toluene mixture. h. Dry the final product under vacuum. The expected yield is typically in the range of 60-70% based on the initial iron pentacarbonyl.

Quantitative Data

The physical and spectroscopic properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | Fe₃(CO)₁₂ | [1] |

| Molar Mass | 503.66 g/mol | [2] |

| Appearance | Dark green to black crystalline solid | [1] |

| Melting Point | 140-165 °C (decomposes) | [2] |

| Solubility | Insoluble in water; Soluble in toluene, hexane, THF, benzene | [1][3] |

| IR Spectroscopy (νCO) | Terminal: 1850-2125 cm⁻¹Bridging: 1700-1850 cm⁻¹ | [3] |

| Mössbauer Spectroscopy | Shows two distinct iron sites in a 2:1 ratio | [2][4] |

| ¹³C NMR Spectroscopy | A single resonance in solution due to fluxionality | [1] |

Signaling Pathways and Workflows

The logical progression of the base-mediated synthesis and a general experimental workflow are visualized below using the DOT language.

References

Unraveling the Core: A Technical Guide to the Structural Elucidation of Triiron Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a key organometallic compound that has played a pivotal role in the development of cluster chemistry. Its seemingly simple formula belies a complex structural history fraught with challenges that spurred advancements in analytical techniques. This technical guide provides an in-depth exploration of the methodologies employed to definitively determine the structure of this enigmatic molecule. Understanding the intricacies of its structural elucidation offers valuable insights for the characterization of complex molecules in various scientific disciplines, including drug development where precise molecular architecture is paramount.

The journey to unveil the true structure of this compound was a convoluted one, primarily due to the presence of disordered crystals which complicated early X-ray diffraction studies.[1][2] It was the synergistic application of multiple spectroscopic and crystallographic techniques that ultimately led to the accepted C₂ᵥ symmetry structure.[2][3] This guide will detail the experimental protocols for the key analytical methods, present the quantitative structural data in a clear, tabular format, and visualize the logical workflow of the elucidation process.

Experimental Protocols

The definitive structural determination of this compound was not the result of a single experiment, but rather the culmination of evidence from several key analytical techniques. The following sections provide detailed methodologies for these pivotal experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction was the ultimate arbiter in determining the precise solid-state structure of Fe₃(CO)₁₂. The primary challenge was overcoming the crystallographic disorder.

Experimental Protocol:

-

Crystal Growth: Dark green, single crystals of Fe₃(CO)₁₂ suitable for X-ray diffraction are typically grown by the slow cooling of a saturated solution in a nonpolar organic solvent, such as hexane (B92381) or toluene, under an inert atmosphere (N₂ or Ar) to prevent decomposition.[4]

-

Data Collection:

-

A suitable crystal is mounted on a goniometer.

-

Data is collected at low temperature (typically around 100 K) to minimize thermal vibrations and improve diffraction quality.

-

A high-intensity X-ray source, such as a synchrotron or a rotating anode generator with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, is used.[3]

-

The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters. The disordered nature of the carbonyl ligands requires careful modeling.[5]

-

Mössbauer Spectroscopy

Mössbauer spectroscopy provided the crucial initial evidence for the presence of more than one type of iron environment in the Fe₃(CO)₁₂ molecule, refuting early, more symmetrical proposed structures.[2][3]

Experimental Protocol:

-

Sample Preparation: A powdered, crystalline sample of Fe₃(CO)₁₂ is uniformly dispersed and sealed in a sample holder.

-

Data Acquisition:

-

The sample is placed in a cryostat to allow for temperature-dependent studies, often conducted at liquid nitrogen (77 K) or liquid helium (4.2 K) temperatures.[6]

-

A Mössbauer spectrometer is used, typically with a ⁵⁷Co source in a rhodium matrix.[7]

-

The source is moved with a range of velocities (e.g., ±11 mm/s for ⁵⁷Fe) to scan the gamma-ray energy via the Doppler effect.[7]

-

A detector measures the transmission of gamma rays through the sample as a function of source velocity.

-

-

Data Analysis:

-

The resulting Mössbauer spectrum is fitted with Lorentzian line shapes to extract key parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidth (Γ).

-

The isomer shifts are reported relative to a standard, such as metallic iron foil at room temperature.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing metal carbonyl complexes, as the C-O stretching frequencies are highly sensitive to the coordination mode of the carbonyl ligands (terminal vs. bridging).[8]

Experimental Protocol:

-

Sample Preparation:

-

Solid State: A KBr pellet is prepared by grinding a small amount of Fe₃(CO)₁₂ with dry potassium bromide and pressing the mixture into a transparent disk.

-

Solution: A solution of Fe₃(CO)₁₂ is prepared in a suitable infrared-transparent solvent (e.g., hexane, tetrahydrofuran) at a known concentration. The solution is placed in an IR cell with appropriate window materials (e.g., NaCl, KBr). All solution preparations should be performed under an inert atmosphere.

-

-

Data Acquisition:

-

A background spectrum of the pure solvent or KBr pellet is recorded.

-

The spectrum of the sample is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is subtracted from the sample spectrum.

-

The positions (in cm⁻¹) and relative intensities of the absorption bands in the carbonyl stretching region (typically 2100-1800 cm⁻¹) are analyzed to distinguish between terminal and bridging CO ligands.

-

Data Presentation

The combination of these experimental techniques provides a wealth of quantitative data that defines the molecular structure of this compound.

Crystallographic Data

The single-crystal X-ray diffraction data provides precise bond lengths and angles.

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| Fe-Fe (bridged) | ~2.58 | Distance between the two iron atoms spanned by the bridging carbonyls. |

| Fe-Fe (unbridged) | ~2.68 | Distance between a bridged iron atom and the unique iron atom. |

| Fe-C (terminal) | ~1.80 | Average distance between an iron atom and a terminal carbonyl carbon. |

| Fe-C (bridging) | ~2.00 | Average distance between an iron atom and a bridging carbonyl carbon. |

| C-O (terminal) | ~1.15 | Average bond length of a terminal carbonyl group. |

| C-O (bridging) | ~1.18 | Average bond length of a bridging carbonyl group. |

| Bond Angles | ||

| Fe-Fe-Fe | ~60 | Forms an isosceles triangle of iron atoms. |

| Fe-C-O (terminal) | ~175-180 | Nearly linear arrangement for terminal carbonyls. |

| Fe-C-O (bridging) | ~140-150 | Bent arrangement for bridging carbonyls. |

Note: These are approximate values. The exact values can vary slightly depending on the specific crystallographic study and refinement.

Spectroscopic Data

Mössbauer and FTIR spectroscopy provide key parameters that corroborate the solid-state structure.

| Technique | Parameter | Value | Interpretation |

| Mössbauer Spectroscopy | Isomer Shift (δ) | ~0.1 mm/s (relative to Fe foil) | Indicates Fe(0) oxidation state for both iron sites. |

| Quadrupole Splitting (ΔE_Q) | Doublet 1: ~1.13 mm/s | Corresponds to the two equivalent bridged iron atoms in a less symmetric environment.[2][3] | |

| Doublet 2: ~0.13 mm/s | Corresponds to the unique, unbridged iron atom in a more symmetric environment.[2][3] | ||

| FTIR Spectroscopy | ν(CO) Terminal | ~2047, 2022, 1998 cm⁻¹ (in hexane) | Characteristic stretching frequencies for terminally bonded carbonyl ligands. |

| ν(CO) Bridging | ~1865, 1835 cm⁻¹ (in hexane) | Characteristic stretching frequencies for bridging carbonyl ligands. |

Visualizations

The following diagrams illustrate the logical flow of the structural elucidation process and the key relationships between the experimental data and the final structure.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Mössbauer Effect Study of Fe₃(CO)₁₂" by Fernande Grandjean, Gary J. Long et al. [scholarsmine.mst.edu]

- 7. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 8. jetir.org [jetir.org]

Unveiling the Electronic Landscape of Triiron Dodecacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a cornerstone organometallic compound that has captivated chemists for decades. Its unique structural and electronic properties not only make it a versatile reagent in synthesis but also a subject of fundamental research in bonding and catalysis. This technical guide provides an in-depth exploration of the electronic properties of the Fe₃(CO)₁₂ cluster, presenting key quantitative data, detailed experimental methodologies, and visual representations of its structural and bonding characteristics.

Molecular Structure and Bonding

This compound possesses a distinctive C₂ᵥ symmetry, featuring an isosceles triangle of iron atoms.[1][2] This geometry gives rise to two chemically non-equivalent iron environments, a fact corroborated by various spectroscopic techniques. The cluster comprises ten terminal and two bridging carbonyl ligands.[1][2] The presence of these bridging carbonyls is a key feature of its electronic structure, distinguishing it from its heavier congeners, Ru₃(CO)₁₂ and Os₃(CO)₁₂, which adopt a D₃ₕ structure with only terminal carbonyls.

The bonding in Fe₃(CO)₁₂ can be described by a combination of localized Fe-Fe single bonds and delocalized three-center-two-electron bonds involving the bridging carbonyls. Theoretical investigations using both extended Hückel and Density Functional Theory (DFT) have been instrumental in elucidating the molecular orbital framework, confirming the stability of the C₂ᵥ structure and providing insights into the nature of the metal-metal and metal-ligand interactions. These calculations have shown that the bridging structure is electronically favored due to a weaker metal-metal repulsion in the smaller iron cluster compared to its ruthenium and osmium analogues.

dot

Caption: Molecular structure of Fe₃(CO)₁₂ with C₂ᵥ symmetry.

Spectroscopic Characterization

The electronic structure of Fe₃(CO)₁₂ has been extensively probed using a variety of spectroscopic techniques. The data obtained from these methods provide a detailed picture of the bonding and electronic environments within the cluster.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a particularly powerful tool for studying iron-containing compounds as it is highly sensitive to the local electronic environment of the iron nucleus. The Mössbauer spectrum of Fe₃(CO)₁₂ exhibits two distinct quadrupole doublets, confirming the presence of two different iron sites in a 2:1 ratio.[1][3]

| Iron Site | Quadrupole Splitting (ΔE_Q) (mm/s) | Isomer Shift (δ) (mm/s) |

| Fe(1) (unique) | 0.13 | Similar to Fe(2,3) |

| Fe(2,3) (bridged) | 1.13 | Similar to Fe(1) |

Data sourced from various studies.[1][3]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are essential for characterizing the carbonyl ligands in Fe₃(CO)₁₂. The C-O stretching frequencies are sensitive to the bonding mode (terminal vs. bridging) and the overall electronic density on the metal centers. The presence of bands in both the terminal and bridging regions of the IR spectrum provides strong evidence for the C₂ᵥ structure.[4][5][6]

| Wavenumber (cm⁻¹) | Assignment |

| 2043 | Terminal C-O stretch |

| 2020 | Terminal C-O stretch |

| 1997 | Terminal C-O stretch |

| 1840 | Bridging C-O stretch |

Data compiled from multiple spectroscopic studies.[5]

Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the atoms within a molecule by measuring the binding energies of core-level electrons. While specific high-resolution spectra for Fe₃(CO)₁₂ are not abundantly available in the literature, typical binding energy ranges for related iron carbonyl and oxide species can provide an estimate.

| Core Level | Estimated Binding Energy (eV) |

| Fe 2p₃/₂ | ~710 - 712 |

| C 1s (carbonyl) | ~287 - 289 |

| O 1s (carbonyl) | ~532 - 534 |

Estimated ranges based on data for similar iron compounds.

Theoretical and Computational Studies

Computational chemistry has played a pivotal role in understanding the electronic properties of Fe₃(CO)₁₂. Both semi-empirical methods like extended Hückel theory and more rigorous Density Functional Theory (DFT) calculations have been employed.

dot

Caption: Simplified molecular orbital interaction diagram for Fe₃(CO)₁₂.

DFT calculations have been used to:

-

Optimize the geometry of the cluster, confirming the C₂ᵥ structure as the ground state.

-

Calculate vibrational frequencies, which show good agreement with experimental IR and Raman data.

-

Analyze the molecular orbitals, revealing the nature of the Fe-Fe and Fe-CO bonds. The highest occupied molecular orbital (HOMO) typically has significant Fe-Fe bonding and Fe-CO back-bonding character, while the lowest unoccupied molecular orbital (LUMO) is predominantly of Fe-CO π* character.

-

Determine calculated bond orders, which support the presence of single bonds between the iron atoms.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of the electronic properties of Fe₃(CO)₁₂. As this compound is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Synthesis of this compound

A common laboratory synthesis involves the thermolysis of diiron nonacarbonyl (Fe₂(CO)₉) in an inert solvent.

Workflow:

dot

Caption: Workflow for the synthesis of Fe₃(CO)₁₂.

Procedure:

-

In a Schlenk flask equipped with a reflux condenser, suspend diiron nonacarbonyl in toluene under a nitrogen atmosphere.

-

Heat the mixture to approximately 70°C with stirring. The reaction progress is indicated by a color change to deep green.

-

After the reaction is complete (typically monitored by IR spectroscopy), the solution is cooled to allow for the crystallization of the dark green product.

-

The crystals of this compound are isolated by filtration under inert atmosphere, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum.

Mössbauer Spectroscopy

Instrumentation: A Mössbauer spectrometer operating in transmission mode with a constant acceleration waveform is typically used.

Protocol:

-

The sample is finely ground and pressed into a sample holder. Due to the air sensitivity of Fe₃(CO)₁₂, the sample should be prepared and loaded in a glovebox.

-

The spectrometer is calibrated using a standard iron foil.

-

The spectrum is recorded at a controlled temperature, often at cryogenic temperatures (e.g., 77 K) to improve the signal-to-noise ratio.

-

The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters.

Infrared and Raman Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer equipped with a suitable laser source are required.

Protocol:

-

For IR spectroscopy, a solution of Fe₃(CO)₁₂ in an appropriate solvent (e.g., hexane (B92381) or THF) is prepared under an inert atmosphere. The solution is then transferred to an IR cell with windows transparent in the region of interest (e.g., CaF₂ or KBr).

-

For Raman spectroscopy, the solid sample can be sealed in a capillary tube under an inert atmosphere.

-

The spectra are recorded over the desired wavenumber range, with particular attention to the carbonyl stretching region (1700-2100 cm⁻¹).

X-ray Photoelectron Spectroscopy

Instrumentation: An XPS system equipped with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) and a hemispherical electron energy analyzer is used.

Protocol:

-

The solid sample is mounted on a sample holder using conductive tape. To minimize surface contamination and oxidation, the sample should be introduced into the high-vacuum chamber of the spectrometer as quickly as possible.

-

A survey scan is first acquired to identify the elements present on the surface.

-

High-resolution spectra are then recorded for the core levels of interest (Fe 2p, C 1s, O 1s).

-

The binding energy scale is calibrated by referencing the C 1s peak of adventitious carbon to 284.8 eV.

-

The spectra are analyzed by fitting the peaks to appropriate line shapes to determine the binding energies and relative atomic concentrations.

Conclusion

The electronic properties of this compound are a rich and complex interplay of its unique molecular structure and bonding. A combination of advanced spectroscopic techniques and computational methods has provided a detailed understanding of this fascinating molecule. This guide has summarized the key electronic features of Fe₃(CO)₁₂, offering a valuable resource for researchers in organometallic chemistry, catalysis, and materials science. The presented data and experimental protocols provide a solid foundation for further investigation and application of this important iron carbonyl cluster.

References

A Comprehensive Technical Guide to Triiron Dodecacarbonyl

For Researchers, Scientists, and Chemical Professionals

This technical guide provides an in-depth overview of triiron dodecacarbonyl, a key organometallic compound in chemical synthesis and materials science. The document details its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on providing actionable information for laboratory and research settings.

Core Properties of this compound

This compound, with the chemical formula Fe₃(CO)₁₂, is a dark green crystalline solid. It serves as a more reactive source of iron(0) than iron pentacarbonyl and is a cornerstone precursor in organoiron chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17685-52-8[1][2][3][4] |

| Molecular Weight | 503.66 g/mol [1][2][3][4] |

| Appearance | Dark green to black crystalline solid[1][3] |

| Melting Point | 165 °C (decomposes)[1][3] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like THF and benzene[1][3] |

| Stability | Decomposes slowly in air and should be stored under an inert atmosphere at low temperatures.[1][2][3] Solutions can decompose upon heating to form pyrophoric iron mirrors.[1][2][3] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the available starting materials and desired scale.

A straightforward method involves the thermal decomposition of iron pentacarbonyl (Fe(CO)₅).

-

Protocol: This reaction is typically carried out by heating a solution of diiron nonacarbonyl (Fe₂(CO)₉), an intermediate in the thermolysis of Fe(CO)₅, in a solvent like toluene (B28343) to approximately 70°C.[5] Careful temperature control is necessary to prevent further decomposition of the product.[5]

An efficient and widely used synthesis involves the reaction of iron pentacarbonyl with a base, followed by oxidation.[1][2][3]

-

Step 1: Formation of the Hydrido Cluster: 3 Fe(CO)₅ + (C₂H₅)₃N + H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 3 CO + CO₂[1]

-

Step 2: Oxidation to this compound: [(C₂H₅)₃NH][HFe₃(CO)₁₁] + HCl + CO → Fe₃(CO)₁₂ + H₂ + [(C₂H₅)₃NH]Cl[1]

-

Protocol: This two-step process avoids the need to isolate the intermediate diiron nonacarbonyl and generally provides good yields. The reaction is initiated by treating iron pentacarbonyl with an amine base in an aqueous medium to form the [HFe₃(CO)₁₁]⁻ anion. Subsequent acidification in the presence of carbon monoxide yields the final product.[1][2]

Key Reactions and Applications

This compound is a versatile reagent in both organic and inorganic synthesis. Its reactivity is centered around ligand substitution and the reactivity of the iron cluster itself.

The carbonyl ligands in Fe₃(CO)₁₂ can be substituted by a variety of other ligands, such as phosphines, to generate new organometallic complexes.[1][2]

-

Example Reaction: Fe₃(CO)₁₂ + PPh₃ → Fe(CO)₄(PPh₃) + other products

-

Experimental Protocol: The substitution can be initiated thermally, photochemically, or through chemical activation.[5] For instance, the reaction with triphenylphosphine (B44618) (PPh₃) can be carried out by refluxing a solution of this compound and the phosphine (B1218219) in a suitable solvent like toluene. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy.

This compound is a valuable precursor for the synthesis of iron and iron-containing heterometallic nanoparticles.[5][6] This method is often preferred over using the highly toxic and volatile iron pentacarbonyl.[5][6]

-

Experimental Protocol: The thermal decomposition of Fe₃(CO)₁₂ in a high-boiling point solvent is a common method.[5][7] To overcome solubility issues, the cluster can be reacted with an amine to form a soluble anionic species, which then serves as the nanoparticle precursor upon thermolysis.[6] The size and composition of the resulting nanoparticles can be controlled by adjusting the reaction temperature and the presence of other metal precursors.[7]

Fe₃(CO)₁₂ serves as a catalyst or catalyst precursor for various organic transformations, including the isomerization of olefins and cyclization reactions.[5]

-

Application Example: It can facilitate the cyclodimerization of α,β-unsaturated ketones and imines to form various ring systems.[5]

-

Generalized Protocol: The reaction is typically carried out by heating the organic substrate with a catalytic amount of this compound in an inert solvent. The specific reaction conditions, such as temperature and reaction time, will vary depending on the substrate and the desired product.

This compound reacts with thiols and disulfides to produce thiolate-bridged diiron complexes.[2] These complexes are of significant interest as they serve as models for the active sites of [FeFe]-hydrogenase enzymes.[5][8]

-

Example Reaction: 2 Fe₃(CO)₁₂ + 3 (CH₃)₂S₂ → 3 [Fe(CO)₃SCH₃]₂ + 6 CO[2]

-

Significance: The study of these model compounds provides insights into the mechanisms of hydrogen production and activation in biological systems.

Safety and Handling

This compound presents several hazards and must be handled with appropriate precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs.[5][9] It is a source of volatile iron and carbon monoxide.[1][3]

-

Flammability: It is a flammable solid.[9]

-

Pyrophoricity: Solid samples, especially when finely divided, and reaction residues can be pyrophoric.[3]

-

Handling Recommendations: this compound should be handled in a well-ventilated fume hood using personal protective equipment, including gloves and safety glasses.[10] It should be stored under an inert atmosphere, such as argon or nitrogen, at low temperatures to prevent decomposition.[1][2][3]

This guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, further consultation of specialized literature is recommended.

References

- 1. This compound [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Triiron_dodecacarbonyl [chemeurope.com]

- 4. This compound | Dodecacarbonyltriiron | C12Fe3O12 - Ereztech [ereztech.com]

- 5. This compound|Fe3(CO)12|99% [benchchem.com]

- 6. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. One-step synthesis of air-stable nanocrystalline iron particles by thermal decomposition of this compound | Institute of Nanotechnology & Advanced Materials [nano.biu.ac.il]

- 8. The reactions of pyridinyl thioesters with this compound: their novel diiron carbonyl complexes and mechanistic investigations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Triiron Dodecacarbonyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triiron dodecacarbonyl (Fe₃(CO)₁₂) in organic solvents. Due to the scarcity of precise quantitative data in publicly available literature, this document focuses on qualitative solubility characteristics and presents a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratories.

Core Concepts and Qualitative Solubility

This compound is a dark green, air-sensitive solid organometallic compound.[1][2] Its solubility is a critical parameter for its application in various chemical syntheses, including as a catalyst and a precursor for iron-containing nanoparticles.[3] Generally, this compound is soluble in nonpolar organic solvents, forming intensely green solutions.[1][2][4] Conversely, it is known to have poor solubility in many high-boiling-point solvents, a challenge that can sometimes be mitigated by chemical modification, such as reaction with amines.[3] The compound is insoluble in water.[1][5]

The available qualitative solubility data for this compound in various organic solvents is summarized in the table below.

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene | Soluble[6] |

| Benzene (C₆H₆) | Soluble[2] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[2] |

| Ether | Soluble[6] | |

| Alcohols | Alcohol | Soluble[6] |

| Methanol (stabilizer) | Stabilized in 5-10% solution[5] | |

| Pyridines | Pyridine | Soluble[6] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed for researchers working with air-sensitive compounds and incorporates best practices for handling such materials.

Materials and Equipment

-

Solute: this compound (Fe₃(CO)₁₂)

-

Solvent: High-purity, anhydrous organic solvent of choice

-

Apparatus:

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with airtight septa or caps

-

Syringes and needles for liquid transfer

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer and cuvettes

-

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Using a syringe, add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly and record the total mass of the vial, solute, and solvent.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Under an inert atmosphere, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a needle.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any suspended solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the volumetric flask under reduced pressure.

-

Once the solvent is fully removed, weigh the flask containing the dried this compound residue.

-

The mass of the dissolved solid can be determined by subtracting the initial mass of the empty flask.

-

Solubility can then be expressed in terms of g/100g of solvent or g/100mL of solvent.

-

-

Spectrophotometric Analysis for Concentration Determination:

-

Due to the intense green color of this compound solutions, UV/Vis spectrophotometry is a suitable method for determining its concentration.[1][2]

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations by dissolving accurately weighed amounts of this compound in the chosen solvent in volumetric flasks.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert Law.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

-

Data Presentation

The solubility data should be presented in a clear and structured format, including the solvent, temperature, and the determined solubility in units such as g/100 mL, g/100 g of solvent, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

A Technical Guide to the Original Synthesis of Triiron Dodecacarbonyl by Walter Hieber

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the original synthesis of triiron dodecacarbonyl (Fe₃(CO)₁₂), a significant achievement in organometallic chemistry by Walter Hieber and his colleagues. The document outlines the core chemical transformations, provides detailed experimental protocols for the key reactions, and presents quantitative data in a structured format.

Introduction

This compound is a dark green, crystalline solid that serves as a key precursor in the synthesis of various iron-containing compounds and materials. Its synthesis marked a pivotal moment in the development of metal carbonyl chemistry. The original method, developed by Walter Hieber, involves a two-step process: the formation of dihydridotetracarbonyliron(II) (H₂Fe(CO)₄) followed by its oxidation to the target cluster, this compound. Initially, Hieber incorrectly formulated the compound as "Fe(CO)₄".[1][2] This guide will focus on the seminal work of Hieber, providing a detailed protocol for researchers interested in the historical and practical aspects of this synthesis.

Core Synthesis Pathway

The synthesis pathway can be logically divided into two primary stages:

-

Stage 1: Synthesis of Dihydridotetracarbonyliron(II) (H₂Fe(CO)₄) : This intermediate is prepared by the acidification of a carbonylferrate salt, which is generated from the reaction of iron pentacarbonyl (Fe(CO)₅) with a base.

-

Stage 2: Oxidation to this compound (Fe₃(CO)₁₂) : The unstable dihydrido intermediate is then oxidized using manganese dioxide (MnO₂) to yield the final triiron cluster.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the original synthesis of this compound.

| Parameter | Stage 1: H₂Fe(CO)₄ Synthesis | Stage 2: Fe₃(CO)₁₂ Synthesis |

| Starting Materials | Iron Pentacarbonyl (Fe(CO)₅), Sodium Hydroxide (B78521) (NaOH) | Dihydridotetracarbonyliron(II) (H₂Fe(CO)₄), Manganese Dioxide (MnO₂) |

| Key Reagents | Sulfuric Acid (H₂SO₄) for acidification | - |

| Solvent | Water/Ethanol (B145695) mixture for base reaction, then typically an organic solvent for the hydride. | Toluene or other inert organic solvent. |

| Reaction Temperature | Low temperature, especially for the hydride generation and handling (below -20 °C).[3] | Typically carried out at low temperatures. |

| Reaction Time | Not explicitly detailed in readily available sources. | Not explicitly detailed in readily available sources. |

| Product Yield | Not explicitly detailed in readily available sources. | Not explicitly detailed in readily available sources. |

| Molar Mass of Product | 169.91 g/mol | 503.64 g/mol |

Detailed Experimental Protocols

The following protocols are based on the original work of Hieber and subsequent standardized procedures.

Stage 1: Synthesis of Dihydridotetracarbonyliron(II) (H₂Fe(CO)₄)

This procedure requires careful handling due to the toxicity of iron pentacarbonyl and the instability of the dihydridoiron intermediate.

Procedure:

-

Preparation of Sodium Carbonylferrate: In a well-ventilated fume hood, a solution of sodium hydroxide in a mixture of water and ethanol is prepared. To this basic solution, iron pentacarbonyl (Fe(CO)₅) is added dropwise with vigorous stirring. The reaction is exothermic and should be cooled to maintain a low temperature. The reaction mixture will change color as the carbonylferrate salt is formed. The balanced chemical equation for this step is: Fe(CO)₅ + 2 NaOH → Na[HFe(CO)₄] + NaHCO₃

-

Generation of H₂Fe(CO)₄: The resulting solution containing the sodium salt of the iron carbonyl hydride is then cooled to a low temperature (below -20 °C). A pre-cooled solution of a strong acid, such as sulfuric acid, is added slowly with continuous stirring. This acidification protonates the carbonylferrate anion to generate the volatile and thermally sensitive dihydridotetracarbonyliron(II). The balanced chemical equation is: Na[HFe(CO)₄] + H⁺ → H₂Fe(CO)₄ + Na⁺

-

Isolation (Optional/In-situ): Due to its high instability, H₂Fe(CO)₄ is often used in-situ for the subsequent oxidation step. If isolation is required, it can be achieved by vacuum distillation at low temperatures.

Stage 2: Oxidation to this compound (Fe₃(CO)₁₂)

Procedure:

-

Reaction Setup: A solution of the freshly prepared H₂Fe(CO)₄ in an inert solvent (e.g., toluene) is placed in a reaction vessel equipped with a stirrer and maintained at a low temperature.

-

Oxidation: A suspension of finely powdered, activated manganese dioxide (MnO₂) in the same solvent is added portion-wise to the H₂Fe(CO)₄ solution. The reaction is monitored by the color change of the solution to a deep green, indicating the formation of Fe₃(CO)₁₂. The balanced chemical equation for this oxidation is:[4] 3 H₂Fe(CO)₄ + 2 MnO₂ → Fe₃(CO)₁₂ + 2 Mn(OH)₂ + 2 H₂O

-

Workup and Isolation: Upon completion of the reaction, the solid manganese salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by sublimation under high vacuum or by recrystallization from an appropriate organic solvent to afford dark green crystals of Fe₃(CO)₁₂.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Workflow of Hieber's original synthesis of Fe₃(CO)₁₂.

Alternative Synthesis Method

For completeness, it is worth noting a more common and higher-yielding modern synthesis of this compound. This method involves the reaction of iron pentacarbonyl with a tertiary amine base, such as triethylamine, to form an intermediate hydrido cluster, which is then oxidized with an acid.[1]

Caption: A common modern synthesis route to Fe₃(CO)₁₂.

Conclusion

The original synthesis of this compound by Walter Hieber laid the groundwork for much of the subsequent development in metal carbonyl cluster chemistry. While modern methods may offer higher yields and greater convenience, understanding the original experimental work provides valuable insight into the historical context and the fundamental reactivity of these important organometallic compounds. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field.

References

spectroscopic data of triiron dodecacarbonyl (IR, NMR, Mass Spec)

A Spectroscopic Guide to Triiron Dodecacarbonyl [Fe₃(CO)₁₂]

Introduction

This compound, Fe₃(CO)₁₂, is a key organoiron compound with a trinuclear iron core.[1] It serves as a more reactive source of iron(0) than iron pentacarbonyl and is a vital precursor in organometallic synthesis and catalysis.[1][2][3] This dark-green crystalline solid presents a complex structure that has been elucidated through a combination of spectroscopic techniques.[2][4] Due to its sensitivity to air and moisture, its characterization requires specialized handling techniques under inert atmospheres.[2][5] This guide provides an in-depth overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for Fe₃(CO)₁₂, complete with experimental considerations and structural interpretations.

Molecular Structure

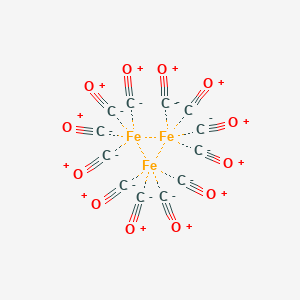

The structure of Fe₃(CO)₁₂ consists of an isosceles triangle of iron atoms.[4] It is characterized by the presence of ten terminal carbonyl (CO) ligands and two CO ligands that bridge one of the Fe-Fe edges. This arrangement results in a molecule with C₂ᵥ point group symmetry.[1][2][3] The elucidation of this structure was challenging, with Mössbauer spectroscopy providing early evidence for the inequivalent iron environments before crystallographic studies confirmed the geometry.[2]

Caption: Molecular structure of this compound (Fe₃(CO)₁₂) with C₂ᵥ symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for characterizing metal carbonyls, as the stretching frequencies (ν(CO)) of the carbonyl ligands are highly sensitive to their bonding environment (terminal vs. bridging).[4]

Data Presentation

| Ligand Type | Wavenumber Range (cm⁻¹) | Description |

| Terminal CO | 1950–2125 cm⁻¹ | C≡O stretching vibrations for ligands bonded to a single iron atom.[1][4] |

| Bridging CO | 1700–1850 cm⁻¹ | C≡O stretching vibrations for ligands bridging two iron atoms.[1][4] |

The presence of distinct bands in both the terminal and bridging regions in the IR spectrum is a key indicator of the C₂v structure of Fe₃(CO)₁₂.[1]

Experimental Protocol

-

Sample Preparation: Due to the compound's sensitivity to air, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[5]

-

For Solution-Phase IR: A solution is prepared by dissolving a small amount of solid Fe₃(CO)₁₂ in a dry, non-polar, infrared-transparent solvent (e.g., hexane, toluene) inside the glovebox. The solution is then transferred to an airtight IR cell.

-

For Solid-State IR (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A spectrum can be acquired quickly with minimal sample preparation.

-

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the solvent or the empty ATR crystal is collected first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed, focusing on the 2200-1700 cm⁻¹ region to identify the characteristic stretching frequencies of the terminal and bridging carbonyl ligands.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and dynamics of Fe₃(CO)₁₂ in solution.

Data Presentation

| Nucleus | Technique | Chemical Shift (δ, ppm) | Description |

| ¹³C | ¹³C{¹H} NMR | ~212 ppm (single resonance) | In solution, the molecule exhibits fluxional behavior, causing a rapid exchange between terminal and bridging CO ligands. This makes all 12 carbonyls appear equivalent on the NMR timescale, resulting in a single sharp peak.[1][2] |

| ⁵⁷Fe | Mössbauer Spectroscopy | Isomer Shift 1: ~0.13 mm/sIsomer Shift 2: ~1.13 mm/s | This solid-state technique reveals two distinct iron environments, corresponding to the unique apical iron atom and the two identical bridged iron atoms, providing key evidence for the C₂v structure.[2] |

Experimental Protocol

-

Sample Preparation (¹³C NMR):

-

Inside a glovebox, a sample of Fe₃(CO)₁₂ is dissolved in a deuterated, non-polar solvent (e.g., toluene-d₈, benzene-d₆).

-

The solution is transferred to an NMR tube, which is then sealed with a cap and parafilm or, for more rigorous studies, flame-sealed under vacuum.[6]

-

Due to the low natural abundance of ¹³C, a relatively concentrated solution may be required for timely data acquisition.[1]

-

-

Data Acquisition (¹³C NMR):

-

The spectrum is acquired on a high-field NMR spectrometer.

-

Variable-temperature (VT) NMR studies can be performed to investigate the fluxional processes. At very low temperatures, the exchange process can be slowed, potentially resolving the signals for the bridging and terminal carbonyls.

-

-

Sample Preparation and Data Acquisition (Mössbauer):

-

A solid sample of Fe₃(CO)₁₂ is finely ground and placed in a sample holder.

-

The spectrum is obtained using a Mössbauer spectrometer, which measures the resonant absorption of gamma rays by the ⁵⁷Fe nuclei. This technique provides information on the oxidation state and local environment of the iron atoms.[2]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the cluster and to study its fragmentation patterns.

Data Presentation

| Ionization Method | Key Observations | m/z Values |

| Various (e.g., EI, ESI) | The molecular ion peak [Fe₃(CO)₁₂]⁺ is often observed. | 503.66 (Calculated for C₁₂O₁₂⁵⁶Fe₃) |

| A characteristic fragmentation pattern involving the sequential loss of the 12 carbonyl ligands is typically seen. | [Fe₃(CO)₁₁]⁺, [Fe₃(CO)₁₀]⁺, ..., [Fe₃]⁺ |

Experimental Protocol

-

Ionization Method Selection: The choice of ionization technique is critical for analyzing organometallic compounds.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, which can provide structural information.[7]

-

Electrospray Ionization (ESI): A softer ionization technique ideal for less volatile or thermally sensitive compounds, often yielding a strong molecular ion peak with less fragmentation.[7]

-

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically as a dilute solution in a suitable volatile solvent for ESI or as a solid probe for EI. All sample handling prior to introduction should be done under an inert atmosphere.

-

Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak, confirming the molecular weight. The fragmentation pattern, showing the stepwise loss of CO ligands, provides corroborating evidence for the structure of the cluster.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Unraveling the Dynamic Nature of Triiron Dodecacarbonyl in Solution: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the fluxional behavior of triiron dodecacarbonyl (Fe3(CO)12), a phenomenon critical to understanding its reactivity and potential applications. This document details the structural dynamics, the experimental methodologies used to probe these processes, and the proposed mechanisms governing the intramolecular exchange of its carbonyl ligands.

This compound, a dark green solid, is a fundamental cluster compound in organometallic chemistry.[1] While its solid-state structure is well-defined, featuring a triangle of iron atoms with ten terminal and two bridging carbonyl ligands (C2v symmetry), in solution, the molecule exhibits a remarkable dynamic process known as fluxionality.[1][2] This behavior, readily observed by spectroscopic techniques, involves the rapid interchange of carbonyl (CO) ligands, rendering them equivalent on the NMR timescale at room temperature.[2] Understanding this dynamic nature is crucial for predicting its reactivity in various chemical transformations.

Probing the Fluxionality: Key Experimental Techniques

The primary tools for investigating the fluxional behavior of Fe3(CO)12 are variable-temperature Nuclear Magnetic Resonance (VT-NMR) and Fourier-transform Infrared (FT-IR) spectroscopy. These techniques allow for the "freezing out" of exchange processes at low temperatures, providing insights into the different carbonyl environments and the energy barriers associated with their interchange.

Variable-Temperature ¹³C NMR Spectroscopy

At ambient temperature, the ¹³C NMR spectrum of Fe3(CO)12 in solution displays a single sharp resonance, indicating that all twelve carbonyl ligands are in rapid exchange.[2] As the temperature is lowered, this peak broadens and eventually decoalesces into multiple signals, corresponding to the distinct terminal and bridging carbonyl groups of the ground-state C2v structure. By analyzing the line shapes of these spectra at different temperatures, it is possible to calculate the activation energies for the exchange processes.

Fourier-Transform Infrared Spectroscopy

The CO stretching frequencies in the FT-IR spectrum are highly sensitive to the bonding environment of the carbonyl ligands. Terminal CO ligands typically exhibit stretching frequencies in the range of 1850-2125 cm⁻¹, while bridging carbonyls appear at lower frequencies, between 1700-1850 cm⁻¹.[3] In solution, the IR spectrum of Fe3(CO)12 differs from its solid-state spectrum, suggesting the presence of different structural isomers in equilibrium.[3] Variable-temperature FT-IR studies can track the populations of these isomers and provide further evidence for the proposed exchange mechanisms.

Quantitative Analysis of Carbonyl Exchange

The dynamic processes in Fe3(CO)12 are characterized by specific activation energies (ΔG‡), which quantify the energy barriers for the interchange of carbonyl ligands. These values are determined through the analysis of variable-temperature NMR data.

| Fluxional Process | Activation Energy (ΔG‡) (kJ/mol) | Technique | Notes |

| Concerted Bridge-Opening/Closing | ~20 | NMR | This is the lowest energy process and remains fast on the NMR timescale even at very low temperatures.[4] |

| Merry-Go-Round Mechanism | ~40 | NMR | This process involves the circulation of carbonyls around an Fe-Fe edge and can be slowed on the NMR timescale at around -100°C.[4] |

| Trigonal Twist at Unbridged Iron | >67 | NMR | This higher energy process is responsible for the exchange of carbonyls at the unique, unbridged iron atom.[4] |

Mechanisms of Carbonyl Exchange

Several mechanisms have been proposed to explain the intricate dance of the carbonyl ligands in Fe3(CO)12. These pathways are not mutually exclusive and may operate concurrently at different temperatures.

Concerted Bridge-Opening and Bridge-Closing

This is the lowest energy process and involves the simultaneous breaking of one bridging carbonyl bond and the formation of a new one at a different Fe-Fe edge. This mechanism effectively rotates the bridging carbonyls around the iron triangle.[5]

The Merry-Go-Round Mechanism

This pathway involves the concerted rotation of a group of six carbonyl ligands around one of the Fe-Fe edges.[4] This process leads to the exchange of specific sets of terminal and bridging carbonyls.

Trigonal Twist Mechanism

A higher energy process involves a localized twisting motion of the three carbonyls on the unique, unbridged iron atom. This mechanism is thought to be responsible for the complete scrambling of all twelve carbonyl ligands at higher temperatures.[6]

Experimental Protocols

Variable-Temperature ¹³C NMR Spectroscopy of Fe3(CO)12

Objective: To observe the decoalescence of the carbonyl signal and determine the activation energy for the fluxional process.

Materials:

-

Fe3(CO)12

-

Deuterated solvent (e.g., toluene-d8 (B116792) or CD2Cl2), freshly distilled and degassed.

-

High-resolution NMR spectrometer equipped with a variable-temperature probe.

-

NMR tubes with a sealable cap (e.g., J. Young valve).

Procedure:

-

Sample Preparation (under inert atmosphere): In a glovebox or using Schlenk line techniques, dissolve a small amount of Fe3(CO)12 in the deuterated solvent. The concentration should be optimized for the spectrometer, typically in the range of 10-20 mg/mL. Transfer the solution to the NMR tube and seal it.

-

Spectrometer Setup:

-

Tune and match the ¹³C probe.

-

Set the spectrometer to the appropriate frequency for ¹³C nuclei.

-

Calibrate the temperature of the probe using a standard sample (e.g., methanol).

-

-

Data Acquisition:

-

Acquire a ¹³C NMR spectrum at room temperature. A single sharp peak for the carbonyls should be observed.

-

Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

-

Continue acquiring spectra at decreasing temperatures until the carbonyl signal has decoalesced into multiple resolved or partially resolved peaks.

-

Record the temperature for each spectrum accurately.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Use lineshape analysis software to simulate the spectra at different temperatures. This involves fitting the experimental spectra to theoretical models that incorporate the rate of chemical exchange.

-

From the rate constants (k) obtained at different temperatures (T), calculate the free energy of activation (ΔG‡) using the Eyring equation.

-

Variable-Temperature FT-IR Spectroscopy of Fe3(CO)12

Objective: To monitor changes in the carbonyl stretching region as a function of temperature, providing evidence for the presence of different isomers.

Materials:

-

Fe3(CO)12

-

Anhydrous, non-polar solvent (e.g., hexane (B92381) or THF), freshly distilled and degassed.

-

FT-IR spectrometer equipped with a variable-temperature liquid cell.

-

Gas-tight syringe.

Procedure:

-

Sample Preparation (under inert atmosphere): Prepare a dilute solution of Fe3(CO)12 in the chosen solvent in a glovebox or using a Schlenk line.

-

Cell Assembly: Assemble the variable-temperature liquid cell according to the manufacturer's instructions. Ensure the cell is leak-tight.

-

Spectrometer and Cell Setup:

-

Purge the spectrometer with dry nitrogen or another inert gas to minimize atmospheric water and CO2 interference.

-

Connect the variable-temperature cell to a temperature controller and a source of coolant (e.g., liquid nitrogen).

-

-

Data Acquisition:

-

Inject the solvent into the cell and acquire a background spectrum at room temperature.

-

Carefully inject the Fe3(CO)12 solution into the cell using a gas-tight syringe.

-

Acquire an IR spectrum of the sample at room temperature.

-

Gradually cool the cell to the desired low temperature, allowing it to stabilize at each setpoint.

-

Acquire spectra at regular temperature intervals.

-

-

Data Analysis:

-

Process the spectra (background subtraction, baseline correction).

-

Analyze the changes in the positions and relative intensities of the carbonyl stretching bands as a function of temperature. This can provide information about the equilibrium between different isomers.

-

Visualizing the Fluxional Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for carbonyl exchange in Fe3(CO)12.

Caption: Concerted bridge-opening/closing mechanism in Fe3(CO)12.

Caption: Merry-go-round mechanism showing carbonyl rotation.

Caption: Trigonal twist mechanism at the unbridged iron atom.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. OPG [opg.optica.org]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Mechanism of the low-energy fluxional process in [Fe3(CO)12-nL n] (n = 0–2): a perspective - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Triiron Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a cornerstone of organometallic chemistry, serving as a key precursor in various synthetic applications. This document provides a comprehensive overview of its discovery, the evolution of its structural elucidation, and detailed methodologies for its synthesis and characterization. Quantitative data from spectroscopic and crystallographic studies are systematically presented, and key historical and synthetic pathways are illustrated through detailed diagrams. This guide is intended to be a valuable resource for researchers in chemistry and related fields, offering both historical context and practical experimental details.

Introduction: A Molecule of Historical Significance

This compound, a dark green solid, is an organoiron compound with the formula Fe₃(CO)₁₂.[1] It is notable as one of the first metal carbonyl clusters to be synthesized and stands as a more reactive source of iron(0) than its precursor, iron pentacarbonyl.[1] Its solubility in nonpolar organic solvents yields intensely green solutions, a characteristic that aids in its detection.[1] The solid compound is air-sensitive and decomposes upon heating, necessitating storage under an inert atmosphere at cold temperatures.[1]

The Tortuous Path to Unraveling the Structure: A Historical Perspective

The journey to understanding the structure of this compound was a lengthy and complex process, marked by initial mischaracterizations and the eventual pivotal role of advanced spectroscopic techniques.

First synthesized in the early 20th century, the compound was initially misformulated as "Fe(CO)₄". It was Walter Hieber and his collaborators who later correctly identified its empirical formula. The elucidation of its intricate structure, however, proved to be a significant challenge due to the disorder of the carbonyl ligands within the crystal lattice.[1]

A major breakthrough came with the application of Mössbauer spectroscopy. Early measurements revealed two distinct quadrupole doublets with similar isomer shifts but significantly different quadrupolar coupling constants (1.13 and 0.13 mm s⁻¹).[1] This finding was crucial as it indicated the presence of two chemically different iron environments within the molecule, debunking theories of a more symmetrical structure.

Finally, in 1966, the definitive structure was confirmed by X-ray crystallography. It revealed a triangular arrangement of three iron atoms, with ten terminal carbonyl (CO) ligands and two CO ligands bridging one of the Fe-Fe edges. This arrangement results in a molecule with C₂ᵥ point group symmetry.[1] In solution, Fe₃(CO)₁₂ is fluxional, meaning the carbonyl ligands rapidly exchange positions, making all twelve CO groups appear equivalent on the ¹³C NMR timescale.[1]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common and efficient methods are detailed below.

Synthesis from Iron Pentacarbonyl and a Base

This is the most common laboratory synthesis, proceeding in two steps: the formation of a hydrido-cluster intermediate followed by its oxidation.

Step 1: Formation of the Hydrido-Cluster Intermediate

3 Fe(CO)₅ + (C₂H₅)₃N + 2 H₂O → [(C₂H₅)₃NH][HFe₃(CO)₁₁] + H₂ + 3 CO₂

Step 2: Oxidation to this compound

12 [(C₂H₅)₃NH][HFe₃(CO)₁₁] + 18 HCl → 11 Fe₃(CO)₁₂ + 15 H₂ + 3 FeCl₂ + 12 [(C₂H₅)₃NH]Cl

Experimental Protocol:

-

Materials: Iron pentacarbonyl (Fe(CO)₅), triethylamine (B128534) ((C₂H₅)₃N), deionized water, hydrochloric acid (HCl). All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure for Intermediate: In a well-ventilated fume hood, a mixture of iron pentacarbonyl, triethylamine, and water is heated. The reaction progress can be monitored by the evolution of gas.

-

Procedure for Final Product: The resulting solution containing the hydrido-cluster is cooled and then acidified with a solution of hydrochloric acid. The crude this compound precipitates as a dark green solid.

-

Purification: The product is collected by filtration, washed with water and a nonpolar organic solvent (e.g., hexane) to remove unreacted starting materials and byproducts, and then dried under vacuum. Further purification can be achieved by sublimation under reduced pressure.

Thermolysis of Iron Pentacarbonyl

This method involves the direct heating of iron pentacarbonyl, but it often results in lower yields and a mixture of products.

3 Fe(CO)₅ → Fe₃(CO)₁₂ + 3 CO

Experimental Protocol:

-

Materials: Iron pentacarbonyl (Fe(CO)₅).

-

Procedure: Iron pentacarbonyl is heated in a sealed vessel under an inert atmosphere. The reaction is typically carried out in the absence of a solvent.

-

Purification: The resulting solid is a mixture of iron carbonyls and requires careful purification, often by fractional sublimation, to isolate the desired this compound.

Quantitative Data and Characterization

A variety of analytical techniques are employed to characterize this compound, providing key insights into its structure and bonding.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Value(s) | Reference(s) |

| Infrared (IR) | ν(CO) Terminal | ~2000-2100 cm⁻¹ | [2] |

| ν(CO) Bridging | ~1800-1850 cm⁻¹ | [2] | |

| ¹³C NMR (Solid-State) | Isotropic Chemical Shift | Multiple resonances due to different CO environments | [3] |

| Mössbauer | Isomer Shift (Fe) | Two similar values for the two Fe sites | [1] |

| Quadrupole Splitting (Fe) | ~1.13 mm s⁻¹ and ~0.13 mm s⁻¹ | [1] |

Note: Due to the fluxional nature of the molecule in solution, obtaining a simple, well-resolved ¹³C NMR spectrum at room temperature is not feasible. Solid-state NMR or low-temperature solution-state NMR is required to observe the distinct carbonyl environments.

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray diffraction.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value(s) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Fe-Fe Bond Lengths | One bridged Fe-Fe bond, two unbridged Fe-Fe bonds of slightly different lengths |

| Fe-C Bond Lengths | Terminal Fe-C bonds are shorter than bridging Fe-C bonds |

| C-O Bond Lengths | Bridging C-O bonds are longer than terminal C-O bonds |

Note: Specific bond lengths and angles can vary slightly between different crystallographic studies and refinements. For precise values, consulting the primary crystallographic literature is recommended.

Conclusion

This compound remains a molecule of immense interest in the field of organometallic chemistry. Its rich history, from a misidentified substance to a well-characterized cluster compound, highlights the evolution of analytical techniques. The synthetic methods detailed herein provide a practical guide for its preparation, while the compiled spectroscopic and crystallographic data offer a quantitative basis for its identification and study. This guide serves as a foundational resource for researchers, enabling a deeper understanding and utilization of this versatile iron carbonyl complex.

References

An In-depth Technical Guide to the Chemical Reactivity of the Iron Cluster in Triiron Dodecacarbonyl, Fe₃(CO)₁₂

For Researchers, Scientists, and Drug Development Professionals

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a dark green, air-sensitive solid that serves as a cornerstone in organometallic chemistry. Its unique tri-iron cluster core, bridged by carbonyl ligands, imparts a rich and varied chemical reactivity, making it a valuable precursor in organic synthesis, catalysis, and the development of bio-inspired models, particularly for hydrogenase enzymes. This technical guide provides a comprehensive overview of the key reactive pathways of the Fe₃(CO)₁₂ cluster, detailed experimental protocols for seminal reactions, and a summary of relevant quantitative data.

Core Reactivity of the Fe₃(CO)₁₂ Cluster

The reactivity of Fe₃(CO)₁₂ is primarily dictated by the lability of its carbonyl ligands and the integrity of the Fe-Fe bonds within the tri-iron framework. The cluster can undergo a range of transformations, including substitution, fragmentation, and reactions with nucleophilic and electrophilic reagents.

Substitution Reactions

One of the most fundamental reactions of Fe₃(CO)₁₂ is the substitution of its carbonyl (CO) ligands by other donor molecules, most notably phosphines. These reactions typically proceed with retention of the tri-iron core, leading to a variety of substituted cluster derivatives. The extent of substitution can often be controlled by stoichiometry and reaction conditions.

A common example is the reaction with triphenylphosphine (B44618) (PPh₃), which can yield monosubstituted and disubstituted products.[1]

Reaction Scheme: Fe₃(CO)₁₂ + nP(C₆H₅)₃ → Fe₃(CO)₁₂₋ₙ(P(C₆H₅)₃)ₙ + nCO (where n = 1, 2)

These substitution reactions are believed to proceed through a dissociative mechanism, initiated by the loss of a CO ligand.

References

An In-depth Technical Guide to the Hazards and Toxicity of Triiron Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and toxicological profile of triiron dodecacarbonyl (Fe₃(CO)₁₂). The information is intended to support safe handling, risk assessment, and protocol development in a research and development setting.

Chemical and Physical Properties

This compound is a dark green to black crystalline solid.[1][2][3] It is a key reagent in organometallic chemistry, valued as a more reactive source of iron(0) than iron pentacarbonyl.[4] It is soluble in nonpolar organic solvents such as toluene, ether, and pyridine, producing intensely green solutions, but is insoluble in water.[1][4] The solid is air-sensitive and decomposes slowly upon exposure to air, necessitating storage under an inert atmosphere at reduced temperatures (2-8°C).[4][5] When heated to approximately 140-165°C, it decomposes, which can result in the formation of a pyrophoric iron mirror.[1][3]

| Property | Value | Reference |

| Chemical Formula | Fe₃(CO)₁₂ | [4][6] |

| Molar Mass | 503.66 g/mol | [4][5][6] |

| Appearance | Dark green to black crystals | [3][4] |

| Melting Point | ~165 °C (decomposes) | [4][5] |

| Boiling Point | Decomposes | [4] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [1][4] |

| Vapor Pressure | 23 hPa @ 20 °C | [7] |

| Storage Temperature | 2-8°C under inert atmosphere | [5] |

Toxicological Profile

The toxicity of this compound, like other metal carbonyls, stems from three primary factors: the inherent toxicity of the heavy metal, the release of carbon monoxide (CO) upon decomposition, and the volatility and reactivity of the complex itself.[5] Carbon monoxide can bind to hemoglobin, forming carboxyhemoglobin, which impedes oxygen transport in the body.

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Exposure can lead to symptoms similar to those of carbon monoxide poisoning, including headache, dizziness, nausea, and weakness. Severe exposure can cause damage to the respiratory system, central nervous system (CNS), optic nerve, and liver.[8]

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 1187–2769 mg/kg | Rat | Oral | [9] |

| LD₅₀ | > 5000 mg/kg | Rabbit | Dermal | [10][11] |

| LC₅₀ (4h) | 128.2 mg/L | Rat | Inhalation | [9] |

Note: The high dermal LD₅₀ value for rabbits should be interpreted with caution, as it may not fully reflect the hazards of prolonged or repeated dermal exposure, especially given the compound's classification.

Chronic Toxicity and Other Hazards

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several hazard statements.

| GHS Classification | Code | Description |

| Flammable Solids | H228 | Flammable solid |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H331 / H332 | Toxic or harmful if inhaled |

| Specific Target Organ Toxicity | H371 | May cause damage to organs |

Exposure Limits

Currently, there are no specific OSHA Permissible Exposure Limits (PEL) or NIOSH Recommended Exposure Limits (REL) for this compound. However, for the related compound iron pentacarbonyl, the former OSHA PEL was a Time-Weighted Average (TWA) of 0.1 ppm, and the ACGIH recommends a Threshold Limit Value (TLV)-TWA of 0.1 ppm.[12] Given the similar toxic mechanisms, these values serve as a useful reference for risk assessment.

Experimental Protocols

Detailed experimental protocols for the acute toxicity of this compound are not publicly available. However, the methodologies likely followed standard OECD guidelines for the testing of chemicals. Below is a representative protocol for acute inhalation toxicity, based on studies of the related compound iron pentacarbonyl.

Representative Protocol: Acute Inhalation Toxicity (based on Iron Pentacarbonyl studies)

This protocol is a synthesized representation of methodologies described for iron pentacarbonyl and is consistent with OECD Test Guideline 403 (Acute Inhalation Toxicity).

Objective: To determine the median lethal concentration (LC₅₀) of the test substance after a single, short-term inhalation exposure.

Test Species: Wistar rats (male and female, typically 130-180g).

Methodology:

-

Animal Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days prior to the study.

-

Exposure Apparatus: Exposures are conducted in a whole-body inhalation chamber (e.g., an 11-L desiccator or similar). The test atmosphere is generated by dissolving the test substance in a volatile solvent (e.g., ethyl ether) and injecting it into the chamber via a motor-driven syringe to ensure a consistent concentration.[1]

-

Concentration Monitoring: The concentration of the test substance in the chamber is monitored analytically throughout the exposure period.

-